molecular formula C11H9ClN2 B1506438 3-(4-Chlorophenyl)pyridin-4-amine CAS No. 66395-46-8

3-(4-Chlorophenyl)pyridin-4-amine

Cat. No.: B1506438
CAS No.: 66395-46-8
M. Wt: 204.65 g/mol
InChI Key: KJSAFCLXZZQXDB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)pyridin-4-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-chlorophenyl group at the 3-position and an amine group at the 4-position. Its molecular formula is C₁₁H₈ClN₂, with a molecular weight of 217.65 g/mol. The compound’s structure enables hydrogen bonding via the amine group, influencing its solubility and intermolecular interactions .

Properties

IUPAC Name

3-(4-chlorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-9-3-1-8(2-4-9)10-7-14-6-5-11(10)13/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSAFCLXZZQXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720067
Record name 3-(4-Chlorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66395-46-8
Record name 3-(4-Chlorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

3-(4-Chlorophenyl)pyridin-4-amine has been investigated for its role as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in many cellular processes, including cell division and growth, making them significant targets for cancer therapy. Compounds that inhibit these enzymes can be effective in treating various cancers and autoimmune diseases.

Tyrosine Kinase Inhibition

Research indicates that derivatives of pyridine compounds, including this compound, have shown promise in inhibiting tyrosine kinase activity. Such inhibition is beneficial in conditions like:

  • Cancer : By blocking the signaling pathways that promote tumor growth.
  • Autoimmune Diseases : Such as rheumatoid arthritis and psoriasis, where aberrant tyrosine kinase activity contributes to disease pathology .

Several studies have documented the biological activities associated with this compound and its derivatives.

Anticancer Properties

The compound has been evaluated for its anticancer properties against various cell lines. For example:

  • A study demonstrated that pyridine derivatives exhibited cytotoxic effects against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .

Insulin Sensitivity Modulation

Research has also explored the compound's potential to enhance insulin sensitivity, which is crucial for managing diabetes. Compounds similar to this compound have been shown to stimulate glucose incorporation into lipids, indicating their potential use in metabolic disorders .

Case Study 1: Tyrosine Kinase Inhibition

In a study involving various pyridine derivatives, including this compound, researchers found significant inhibition of tyrosine kinase activity in vitro. This activity correlated with reduced proliferation of cancer cell lines, supporting the compound's potential as an anticancer agent .

Case Study 2: Insulin Sensitivity Enhancement

Another investigation focused on the effects of pyridine derivatives on insulin sensitivity in mouse adipocytes. The results showed that specific substitutions on the pyridine ring significantly enhanced the compounds' ability to increase insulin sensitivity by up to 37% .

Summary of Applications

Application AreaDescriptionEvidence/Study Reference
Cancer TreatmentInhibits tyrosine kinases involved in tumor growth
Autoimmune DiseasesReduces symptoms by targeting aberrant kinase activity
Metabolic DisordersEnhances insulin sensitivity

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)pyridin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in substituent positions, halogen types, or additional functional groups, leading to distinct physicochemical and biological profiles. Below is a comparative analysis:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Bioactivity References
3-(4-Chlorophenyl)pyridin-4-amine 4-Cl-phenyl (C₆H₄Cl) at pyridine C3 217.65 Hydrogen-bonding capability via NH₂; potential antimicrobial activity inferred from analogs .
2-(4-Chlorophenyl)pyridin-4-amine 4-Cl-phenyl at pyridine C2 217.65 Structural isomer; similar molecular weight but altered electronic distribution due to substituent position. Safety data indicate use in industrial research .
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Pyrido-pyrimidine core with Cl and 4-F-phenyl 316.74 Expanded heterocyclic system; high-yield synthesis (96.79% via isopropanol/triethylamine). Enhanced π-π stacking potential due to fused rings .
N-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)pyridin-4-amine Triazole and CF₃ groups 354.07 Hybrid structure; trifluoromethyl group increases lipophilicity. Demonstrated biofilm eradication activity against Pseudomonas aeruginosa when combined with tobramycin .
3-[3-(Trifluoromethoxy)phenyl]pyridin-4-amine 3-CF₃O-phenyl at pyridine C3 254.21 Electron-withdrawing CF₃O group reduces basicity of the amine. High purity (95+%); used in pharmaceutical research .

Biological Activity

3-(4-Chlorophenyl)pyridin-4-amine is a compound of interest due to its potential biological activities. Research has shown that this compound exhibits various pharmacological properties, making it a candidate for further investigation in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a pyridine ring substituted with a chlorophenyl group. Its synthesis typically involves multi-step reactions that incorporate chlorinated phenolic compounds into the pyridine framework. Various synthetic routes have been reported, focusing on optimizing yield and purity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have demonstrated that this compound exhibits significant antifungal activity against strains such as Candida albicans and Mycobacterium tuberculosis . The Minimum Inhibitory Concentration (MIC) values indicate potent effects, suggesting its potential as an antifungal agent.
    • Additionally, it has shown activity against bacterial strains, indicating a broad-spectrum antimicrobial profile .
  • Anticancer Properties :
    • Research indicates that derivatives of this compound may possess anticancer properties. For example, certain analogs have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro . The structure-activity relationship (SAR) studies highlight the importance of substituents on the phenyl ring in enhancing anticancer efficacy.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for anti-inflammatory activity, showing promise in reducing inflammation markers in cellular models . This suggests potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Disruption of Cellular Membranes : Its interaction with cellular membranes can lead to increased permeability and subsequent cell death in fungi and bacteria.

Case Studies and Research Findings

Several studies have provided insights into the biological efficacy and safety profile of this compound:

StudyFindings
Evaluated antifungal activity against Candida spp.MIC values suggest strong antifungal potential.
Investigated anticancer effects on various cell linesInduced apoptosis; promising for cancer therapy.
Assessed anti-inflammatory propertiesReduced inflammatory markers; potential for treating inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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